N,N-Bis(dimethylsilyl)acetamide
Description
Contextualizing N,N-Bis(dimethylsilyl)acetamide within Silylating Agent Classifications
Silylating agents are broadly categorized based on the nature of the silyl (B83357) group being transferred and the leaving group. This compound, with the chemical formula C₆H₁₇NOSi₂, falls into the category of silyl amides. Structurally, it features two dimethylsilyl groups bonded to the nitrogen atom of an acetamide (B32628) moiety. This places it in a distinct subclass of silylating agents where the silyl donor is an amide.
Compared to the more commonly known N,O-Bis(trimethylsilyl)acetamide (BSA), which possesses one silyl group on the nitrogen and one on the oxygen, this compound has both silyl groups on the nitrogen. This structural difference influences its reactivity. The dimethylsilyl groups are sterically less demanding than the trimethylsilyl (B98337) groups found in BSA, which can affect the kinetics and selectivity of silylation reactions. The reactivity of silylating agents is also influenced by the stability of the leaving group; in the case of this compound, the transfer of a dimethylsilyl group results in the formation of a resonance-stabilized N-(dimethylsilyl)acetamide anion.
Foundational Research Trajectories of this compound
The development of this compound is rooted in the broader exploration of silylation techniques for the protection of functional groups in organic synthesis. The foundational work on silylated amides demonstrated their utility in temporarily masking reactive sites, such as hydroxyl and amine groups, allowing for selective transformations on other parts of a molecule.
Initial research focused on the synthesis and characterization of various silylated acetamides to understand the influence of the silyl substituents on their reactivity. A common synthetic route to this compound involves the reaction of acetamide with a suitable dimethylsilyl halide, such as dimethylchlorosilane, in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide byproduct. More recent synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity. For instance, a process utilizing trimethylchlorosilane with acetamide and triethylamine, catalyzed by dimethylaniline and imidazole, has been reported to produce the related N,N-bis(trimethylsilyl)acetamide with high yield and purity under controlled temperature conditions. While this specific process is for the trimethylsilyl analogue, it provides a framework for the synthesis of this compound.
Early investigations into its applications centered on its role as a protecting group. The dimethylsilyl group, being less bulky than the trimethylsilyl group, offered a different steric profile which could be advantageous in certain synthetic contexts. Research has suggested that the dimethylsilyl variant may exhibit slower leaving-group kinetics due to reduced silicon electronegativity and smaller size, which can influence reaction pathways and selectivity.
Detailed Research Findings
The utility of this compound lies in its ability to act as a source of the dimethylsilyl group for the protection of a variety of functional groups. The silylation reaction typically proceeds by nucleophilic attack of the substrate's heteroatom (e.g., oxygen or nitrogen) on the silicon atom of the silylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₇NOSi₂ |
| Molecular Weight | 175.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 21305-90-8 |
This table presents key physicochemical properties of this compound.
Table 2: Representative Synthesis of a Related Silylated Acetamide
| Reactants | Catalyst System | Reaction Conditions | Yield | Purity |
| Acetamide, Triethylamine, Trimethylchlorosilane | Dimethylaniline (0.1–0.5 wt%), Imidazole (0.08–0.6 wt%) | 33–39°C, 4–4.5 hours, low vacuum | 91.33–93.66% | 99.51–99.62% |
This table outlines a synthetic protocol for a related silylated acetamide, providing a basis for the synthesis of this compound. The data pertains to the synthesis of N,N-bis(trimethylsilyl)acetamide.
Further research has explored the comparative reactivity of different silylating agents. While N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful and widely used silylating agent, the distinct structural arrangement of this compound offers an alternative with potentially different selectivity profiles in complex syntheses. The presence of two silyl groups on the nitrogen atom is expected to influence the electronic environment and steric accessibility of the silicon centers, thereby modulating its reactivity towards various substrates.
Properties
CAS No. |
21305-90-8 |
|---|---|
Molecular Formula |
C6H15NOSi2 |
Molecular Weight |
173.36 g/mol |
IUPAC Name |
N,N-bis(dimethylsilyl)acetamide |
InChI |
InChI=1S/C6H15NOSi2/c1-6(8)7(9(2)3)10(4)5/h1-5H3 |
InChI Key |
MZNAHEFQHHMICT-UHFFFAOYSA-N |
SMILES |
CC(=O)N([SiH](C)C)[SiH](C)C |
Canonical SMILES |
CC(=O)N([Si](C)C)[Si](C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Bis Dimethylsilyl Acetamide
Mechanistic Pathways in N,N-Bis(dimethylsilyl)acetamide Formation
The formation of this compound, commonly referred to as BSA, primarily proceeds through the silylation of acetamide (B32628). The most prevalent method involves the reaction of acetamide with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base. nih.govwikipedia.orgchemicalbook.comthieme-connect.com
The reaction mechanism initiates with the deprotonation of acetamide by a base, such as triethylamine (B128534). This creates an amide anion which then acts as a nucleophile, attacking the electrophilic silicon atom of the trimethylsilyl chloride. This process occurs twice to introduce two dimethylsilyl groups onto the nitrogen atom of the acetamide. The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, which helps to drive the reaction forward and maintain a neutral or slightly alkaline medium favorable for the acylation process. mdpi.comgoogle.com
An important aspect of the mechanistic pathway is the tautomerization of the resulting N,N-bis(silyl)amide. Research indicates that the initially formed N,N-bis(silyl)amide can rearrange to the more thermodynamically stable N,O-bis(trimethylsilyl)imidate isomer. wikipedia.org This tautomeric equilibrium is a key feature of the compound's structure and reactivity.
Optimization of Reaction Parameters for Enhanced Synthesis of this compound
The efficiency and yield of this compound synthesis are highly dependent on the optimization of various reaction parameters. Key factors that have been extensively studied include temperature, reaction time, reactant and catalyst ratios, and the choice of solvent.
Temperature and Reaction Time: Traditional methods for synthesizing BSA often required long reaction times, ranging from 8 to 18 hours, and higher temperatures of 40-65°C. mdpi.com However, recent advancements have focused on lowering both the temperature and duration of the reaction to improve energy efficiency and minimize side reactions. A patented method has demonstrated that controlling the temperature between 33-39°C can significantly shorten the reaction time to 4-4.5 hours, leading to a single-pass yield of 91.33–93.66% and a purity of 99.51–99.62%. chemicalbook.commdpi.com
Reactant and Catalyst Ratios: The molar ratios of the reactants and the concentration of the catalysts are critical for maximizing the yield and purity of the final product. For instance, in a two-component catalytic system, the weight ratio of acetamide to triethylamine is optimized to be in the range of 1:3.60-3.94, and the weight ratio of trimethylchlorosilane to acetamide is between 3.77-4.03:1. chemicalbook.commdpi.comgoogle.com
Solvent Selection: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents such as pyridine (B92270), dimethylformamide (DMF), and acetonitrile (B52724) can facilitate the reaction. Pyridine is particularly useful as it can also act as an HCl scavenger. However, the potential for the silylating agent to react with the solvent itself is a consideration. In some optimized processes, solvent-free conditions under a controlled vacuum are advocated to enhance reaction homogeneity and simplify purification.
The following table details the optimized parameters from a patented synthesis method. chemicalbook.commdpi.comgoogle.com
Optimized Reaction Parameters for this compound Synthesis
| Parameter | Optimized Range | Outcome |
|---|---|---|
| Acetamide:Triethylamine (Weight Ratio) | 1:3.60-3.94 | Enhanced yield |
| Trimethylchlorosilane:Acetamide (Weight Ratio) | 3.77-4.03:1 | High conversion |
| Dimethylaniline Catalyst (% of Acetamide Weight) | 0.1-0.5% | Accelerated reaction |
| Imidazole Catalyst (% of Acetamide Weight) | 0.08-0.6% | Increased purity |
| Reaction Temperature | 33-39°C | Reduced side reactions |
| Reaction Time | 4-4.5 hours | Improved efficiency |
| Yield | 91.33-93.66% | High product output |
| Purity | 99.51-99.62% | High-quality product |
Novel Catalytic Systems in this compound Preparation
The development of novel catalytic systems has been instrumental in advancing the synthesis of this compound, leading to faster reactions, higher yields, and improved product purity under milder conditions.
Two-Component Catalyst Systems: A significant innovation is the use of a two-component catalyst system, typically comprising dimethylaniline and imidazole. chemicalbook.commdpi.comgoogle.com This combination has been shown to effectively accelerate the reaction between acetamide and trimethylchlorosilane. Dimethylaniline, a Lewis base, is thought to enhance the carbonyl activity of acetamide, thereby increasing its reactivity. Imidazole also plays a catalytic role, contributing to the high efficiency of the process. This system allows for lower reaction temperatures and shorter reaction times compared to traditional methods. mdpi.com
Organic Sulfonic Acids: Another approach, detailed in a Japanese patent, employs an organic sulfonic acid as a catalyst for the reaction between N-trimethylsilylacetamide and N-trimethylsilylimidazole. google.com This method involves heating the reactants under reduced pressure, with the reaction temperature gradually increasing from 110°C to 180°C. This process, which includes concurrent distillation to remove the product and drive the equilibrium, has reported yields of approximately 93% with a purity of about 95%. google.com
Mercaptan-Based Catalysts: A Chinese patent has described the use of 2-mercaptobenzothiazole (B37678) as a catalyst for the silylation of acetamide. google.com This method is conducted at a relatively high temperature of 160°C under vacuum and results in a yield of 85% with 99.2% purity. However, this process is energy-intensive and the outcomes can be sensitive to the quality of the catalyst.
The table below provides a comparative overview of these different catalytic systems.
Comparison of Catalytic Systems for this compound Synthesis
| Catalytic System | Reactants | Conditions | Yield | Purity |
|---|---|---|---|---|
| Dimethylaniline + Imidazole | Acetamide, Trimethylchlorosilane, Triethylamine | 33-39°C, 4-4.5 h | 91.33-93.66% | 99.51-99.62% |
| Organic Sulfonic Acid | N-trimethylsilylacetamide, N-trimethylsilylimidazole | 110-180°C, ~3 h, reduced pressure | ~93% | ~95% |
| 2-Mercaptobenzothiazole | Acetamide, Silylating Agent | 160°C, 5 h, vacuum | 85% | 99.2% |
Green Chemistry Approaches to this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of silylating agents like this compound. The focus is on reducing waste, minimizing energy consumption, and using less hazardous materials.
Alternative Silylating Agents: A key aspect of greening the synthesis is the use of more sustainable silylating agents. Hydrosilanes are emerging as a favorable alternative to chlorosilanes. mdpi.com The use of hydrosilanes is advantageous as the only byproduct of the dehydrogenative coupling is hydrogen gas, which is non-toxic and can potentially be used as a clean energy source. nih.govmdpi.comacs.org This contrasts with the use of chlorosilanes, which generate hydrochloride salts as byproducts that need to be neutralized and disposed of.
Solvent-Free and Catalyst-Free Conditions: To reduce the environmental impact of solvents, research is moving towards solvent-free reaction conditions. researchgate.net Performing the synthesis of this compound under controlled vacuum without a solvent can simplify the purification process and reduce waste. Additionally, the development of catalyst-free methods, where the reaction is driven by optimized temperature and pressure, is a significant goal in green chemistry. researchgate.netnih.gov
Energy Efficiency: Improving the energy efficiency of the synthesis is another cornerstone of green chemistry approaches. The development of novel catalytic systems that allow for lower reaction temperatures and shorter reaction times, as discussed in previous sections, directly contributes to a greener process. mdpi.comgoogle.com Reducing the reaction temperature from the traditional 40-65°C to 33-39°C significantly lowers the energy input required for the synthesis. mdpi.com
Atom Economy: Synthetic routes are being designed to maximize atom economy, ensuring that a higher proportion of the atoms from the reactants are incorporated into the final product. The use of efficient catalytic systems that minimize the formation of byproducts is crucial in this regard.
While a dedicated "green" synthesis route for this compound is not yet fully established in the literature, the application of these principles from broader silylation and acetamide synthesis research points towards a more sustainable future for the production of this important chemical.
Reactivity Investigations and Transformative Reactions Mediated by N,n Bis Dimethylsilyl Acetamide
N,N-Bis(dimethylsilyl)acetamide as a Silyl (B83357) Donor in Organic Synthesis
As a silylating agent, this compound is utilized to introduce dimethylsilyl groups onto various functional groups. This process, known as silylation, is a cornerstone of modern organic synthesis, primarily used for the protection of reactive functional groups. The introduction of a silyl group can prevent unwanted side reactions during a synthetic sequence and can be readily removed under specific conditions.
Selective Silylation of Protic Functional Groups (e.g., Alcohols, Amines, Carboxylic Acids, Amides)
This compound readily silylates a wide array of protic functional groups, including alcohols, amines, carboxylic acids, and amides. The reactivity towards silylation generally follows the order of acidity of the proton being replaced, with alcohols being more reactive than phenols, followed by carboxylic acids, amines, and amides. sigmaaldrich.com The reaction proceeds by the nucleophilic attack of the heteroatom (oxygen or nitrogen) on the silicon atom of the silylating agent, leading to the formation of a silyl ether, silyl amine, silyl ester, or silylated amide, respectively.
The silylation of these functional groups is often carried out under mild and neutral conditions, making this compound an attractive alternative to other silylating agents like trimethylsilyl (B98337) chloride, which can generate acidic byproducts. chemicalbook.com The byproducts of the reaction with this compound are typically volatile and can be easily removed from the reaction mixture by evaporation under reduced pressure. chemicalbook.com
The efficiency of silylation can be enhanced by the use of polar solvents such as dimethylformamide (DMF), pyridine (B92270), or acetonitrile (B52724). sigmaaldrich.com Catalysts, such as trimethylsilylchlorosilane (TMCS), can also be added to increase the silylating potential of the reagent, particularly for less reactive or sterically hindered substrates. sigmaaldrich.com
Table 1: Silylation of Protic Functional Groups with this compound
| Functional Group | Substrate Example | Product Type | General Reaction Conditions |
|---|---|---|---|
| Alcohol | R-OH | Silyl Ether (R-OSi(CH₃)₂H) | Neat or in a polar solvent (e.g., DMF, pyridine), often at room temperature. |
| Amine | R-NH₂ | Silyl Amine (R-NHSi(CH₃)₂H) | Similar to alcohols, may require slightly more forcing conditions. |
| Carboxylic Acid | R-COOH | Silyl Ester (R-COOSi(CH₃)₂H) | Generally proceeds readily under mild conditions. |
| Amide | R-CONH₂ | Silylated Amide (R-CONH-Si(CH₃)₂H) | Typically requires more forcing conditions or the use of a catalyst. |
Regiochemical Control in this compound-Mediated Silylations
The regioselectivity of silylation with this compound is a critical aspect of its synthetic utility, particularly when multiple reactive sites are present in a molecule. The steric and electronic properties of both the substrate and the silylating agent play a crucial role in determining which functional group is preferentially silylated.
Generally, less sterically hindered hydroxyl groups are silylated more readily than more hindered ones. sigmaaldrich.com This allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. For instance, in a molecule containing both a primary and a secondary alcohol, the primary alcohol can often be selectively silylated by controlling the reaction conditions, such as temperature and reaction time.
In molecules with different types of protic functional groups, the inherent reactivity order (alcohols > phenols > carboxylic acids > amines > amides) often dictates the regioselectivity. sigmaaldrich.com However, this order can be influenced by other factors within the molecule, such as intramolecular hydrogen bonding or the electronic effects of neighboring groups. By carefully choosing the solvent and reaction temperature, a degree of control over the regiochemical outcome can often be achieved.
This compound as a Brønsted Base Precursor in Organic Transformations
This compound can function as a precursor to a Brønsted base. chemicalbook.com In the presence of a suitable initiator, such as a catalytic amount of a fluoride (B91410) source (e.g., CsF), it can generate a reactive amide base. researchgate.net This in situ generated base can then participate in various organic transformations.
One notable example is its use in promoting cyclization reactions. For instance, it has been employed in the synthesis of oxazolidinones from fluorinated carbamates, where it acts as a Brønsted base to deprotonate an intermediate, facilitating C-F bond cleavage and subsequent cyclization.
Activation of Substrates by this compound in Catalytic Cycles
This compound plays a significant role in activating various substrates within catalytic cycles, often by facilitating the formation of more reactive intermediates.
A prominent example is its use in the Vorbrüggen reaction for the synthesis of nucleosides. In this reaction, the nucleobase is pre-activated by silylation with this compound. researchgate.net This silylation increases the nucleophilicity of the nucleobase, making it more reactive towards glycosylation with a protected sugar derivative in the presence of a Lewis acid catalyst. researchgate.net
Furthermore, this compound has been utilized to activate thiol acids for peptide bond formation. The in situ generation of an O-silylthionoester from the thiol acid and the silylating agent leads to a reactive intermediate that readily couples with amines to form amides and peptides. researchgate.net This method offers a metal-free approach to peptide synthesis. researchgate.net
Role of this compound in Elimination and Rearrangement Reactions
This compound can also mediate elimination and rearrangement reactions. In certain contexts, the use of a bulky base, which can be generated from precursors like this compound, can influence the regioselectivity of elimination reactions, favoring the formation of the less substituted (Hofmann) alkene product over the more substituted (Zaitsev) product. masterorganicchemistry.comyoutube.com This is due to the steric hindrance of the base, which preferentially abstracts a proton from the less sterically encumbered position. masterorganicchemistry.com
Moreover, this compound has been implicated in rearrangement reactions. For example, its involvement in a silicon-induced Pummerer-type reaction has been reported, leading to the synthesis of chiral, non-racemic unsymmetrical thioacetals with high diastereoselectivity. researchgate.net In this transformation, the silylating agent facilitates the rearrangement of a sulfenic acid intermediate. researchgate.net
Strategic Applications of N,n Bis Dimethylsilyl Acetamide in Organic Synthesis
Utilization in Protecting Group Strategies
The primary application of N,N-Bis(dimethylsilyl)acetamide in organic synthesis is as a silylating agent, which involves the introduction of a dimethylsilyl group onto a reactive functional group. This process temporarily masks the functional group, preventing it from participating in unwanted side reactions during a synthetic sequence. The resulting silyl (B83357) ether or silylamine is generally stable under various reaction conditions but can be readily cleaved under specific, often mild, conditions to regenerate the original functional group.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 21305-90-8 |
| Molecular Formula | C₆H₁₇NOSi₂ |
| Molecular Weight | 175.38 g/mol |
| IUPAC Name | This compound |
Temporary Protection of Hydroxyl and Amine Functions
This compound is effective in the temporary protection of protic functional groups, most notably hydroxyl (-OH) and amine (-NH) moieties. The reaction involves the transfer of a dimethylsilyl group from the reagent to the substrate, forming a silyl ether or a silylamine, respectively. The byproduct of this reaction is N-(dimethylsilyl)acetamide, which is typically volatile and easily removed from the reaction mixture.
The silylation of alcohols and amines is a reversible process. The stability of the resulting dimethylsilyl-protected group is a key consideration. While they are robust enough to withstand certain non-aqueous reaction conditions, they are susceptible to cleavage by sources of fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride) or under acidic or basic aqueous conditions. This tunable stability allows for their strategic removal at a desired stage in a multi-step synthesis.
Table 2: Functional Group Protection with this compound
| Functional Group | Protected Form | General Deprotection Conditions |
|---|---|---|
| Hydroxyl (R-OH) | Silyl Ether (R-OSiHMe₂) | Fluoride ions, Acid/Base Hydrolysis |
| Amine (R-NH₂) | Silylamine (R-NHSiHMe₂) | Fluoride ions, Acid/Base Hydrolysis |
| Carboxylic Acid (R-COOH) | Silyl Ester (R-COOSiHMe₂) | Mild aqueous workup |
Facilitation of Carbon-Carbon Bond Formation
While primarily known as a protecting agent, silylating reagents can also play crucial roles in facilitating carbon-carbon bond formation. They can act as bases or activators in key synthetic transformations.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. In some variations of this reaction, silylating agents are employed as a non-nucleophilic base to generate the active nucleophile in situ. While the closely related reagent N,O-Bis(trimethylsilyl)acetamide (BSA) has been documented for use in these reactions, often in combination with an acetate (B1210297) source, the specific application of this compound in this context is not as extensively reported in the scientific literature. uwindsor.ca In principle, its basic nature could be harnessed to deprotonate soft nucleophiles like malonates, but specific examples remain specialized. uwindsor.canih.gov
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern organic synthesis for constructing carbon-carbon bonds. nih.govdntb.gov.ua These reactions typically involve a palladium catalyst and a base to facilitate the catalytic cycle. The use of silylamides as bases or activators in certain cross-coupling protocols has been explored. For example, metal amides like lithium bis(trimethylsilyl)amide are common strong, non-nucleophilic bases. However, the direct role of this compound as a key component in widely used cross-coupling methodologies is not prominently featured in available research.
This compound in the Synthesis of Complex Organic Molecules
The synthesis of complex natural products and other intricate organic molecules often requires a carefully orchestrated sequence of reactions. Protecting group manipulations are central to these endeavors. The use of silylating agents is a recurring theme in this field. A reagent referred to as "btsa" (bis trimethylsilylacetamide), which typically denotes the common N,O-isomer, was utilized at elevated temperatures to facilitate the formation of the tricyclic core of the natural product trans-Kumausyne in a shorter timeframe compared to other methods. youtube.com This highlights the potential of silylacetamide reagents to enable challenging transformations in complex settings, although specific documented examples detailing the strategic use of the N,N-dimethylsilyl isomer remain less common.
Construction of Nucleoside Analogues
This compound serves as a powerful reagent in the synthesis of nucleoside analogues, which are crucial compounds in the development of antiviral and anticancer therapies. nih.govnih.gov Its primary role is to act as a silylating agent, temporarily protecting reactive functional groups such as hydroxyl and amino groups on the sugar and nucleobase moieties. This protection strategy allows for selective reactions at other positions of the molecule, which is fundamental to constructing complex and modified nucleoside structures. chemicalbook.comthieme-connect.com
The silylation process with this compound is favored for its mild and neutral reaction conditions. The byproducts of the reaction, primarily acetamide (B32628) and trimethylsilanol, are volatile and can be easily removed from the reaction mixture, simplifying the purification process. thieme-connect.comwikipedia.org
A key reaction in nucleoside synthesis where silylating agents like this compound are instrumental is the Vorbrüggen glycosylation. thieme-connect.comresearchgate.net In this reaction, the nucleobase is pre-activated by silylation, enhancing its reactivity towards a protected sugar derivative, typically in the presence of a Lewis acid catalyst. thieme-connect.comresearchgate.net This method allows for the stereoselective formation of the crucial N-glycosidic bond that defines a nucleoside.
Recent research has highlighted the synthesis of various antiviral nucleoside analogues where silylation is a key step. For instance, the synthesis of 3'-modified xylofuranosyl nucleosides with activity against RNA viruses like SARS-CoV-2 involved the use of 2',5'-di-O-silylated intermediates. nih.gov Similarly, in the development of prodrugs of nucleoside analogues to improve cellular permeability, derivatization at the 5' position often follows the protection of other reactive sites through silylation. wgtn.ac.nz
The versatility of this compound and related silylating agents enables the synthesis of a diverse library of nucleoside analogues with modifications at the sugar, the nucleobase, or both, which is essential for exploring structure-activity relationships and discovering new therapeutic agents. nih.gov
Table 1: Application of Silylation in Nucleoside Analogue Synthesis
| Nucleoside Analogue Type | Role of Silylation | Key Intermediates | Therapeutic Target | Reference |
|---|---|---|---|---|
| 3'-modified xylofuranosyl nucleosides | Protection of 2' and 5' hydroxyl groups | 2',5'-di-O-silyl-3'-exomethylene uridine | RNA viruses (SARS-CoV-2, SINV, CHIKV) | nih.gov |
| ddhC Prodrugs | Protection of reactive groups to allow for 5' derivatization | Silylated ddhC derivatives | Epstein-Barr Virus (EBV) | wgtn.ac.nz |
| General Nucleoside Synthesis | Activation of nucleobase for glycosylation | Silylated nucleobases | Various (Antiviral, Anticancer) | thieme-connect.comresearchgate.net |
Peptide and Amide Bond Formation Methodologies
This compound plays a significant role in modern peptide synthesis and amide bond formation by offering a metal-free and racemization-suppressing alternative to traditional coupling reagents. thieme-connect.comresearchgate.net Its utility stems from its ability to activate either the amine or the carboxylic acid component of the reaction, facilitating the formation of the amide linkage under mild conditions. researchgate.netchemrxiv.org
One of the primary challenges in peptide synthesis is the poor solubility of unprotected amino acids. Silylating reagents like this compound can transiently convert zwitterionic amino acids into their N,O-bis(trimethylsilyl) derivatives. chemrxiv.org This in situ derivatization increases their solubility in organic solvents and enhances the nucleophilicity of the amino group, thereby promoting efficient coupling. chemrxiv.org
The mechanism of this compound-mediated amide bond formation can proceed through different pathways. When reacting with a carboxylic acid, it can form a silyl ester, which is a more reactive acylating agent. Alternatively, it can react with an amine to generate a silylated amine, which is a more potent nucleophile. researchgate.net In the context of peptide synthesis using thioacids as acyl donors, this compound facilitates the reaction, likely through the in situ generation of a more reactive silyl thionoester. thieme-connect.comresearchgate.net This approach has been shown to be effective in both solution-phase and solid-phase peptide synthesis. nih.gov
The mildness of the conditions employed when using this compound is a key advantage, as it helps to prevent the racemization of chiral amino acids, a common side reaction with many coupling reagents. researchgate.netbachem.com This is particularly crucial for the synthesis of biologically active peptides where stereochemical integrity is paramount.
Table 2: this compound in Amide Bond Formation
| Methodology | Role of this compound | Key Features | Reference |
|---|---|---|---|
| Direct Amidation of Peptidyl Thiol Esters | Activation of the α-amino ester | Metal-free, suppresses racemization | researchgate.net |
| Peptide Synthesis with Unprotected Amino Acids | Silylation of amino acids to improve solubility and nucleophilicity | In situ derivatization | chemrxiv.org |
| General Amide Synthesis | Activation of carboxylic acids (via silyl ester) or amines (via silylamine) | Mild, neutral conditions, volatile byproducts | thieme-connect.comresearchgate.net |
Synthesis of Heterocyclic Scaffolds
The application of this compound extends to the synthesis of a wide array of heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. chemicalbook.comnih.gov Its utility in this area is primarily as a powerful silylating agent that activates various functional groups, thereby facilitating cyclization and other ring-forming reactions under mild conditions. thieme-connect.com
For example, in the synthesis of pyrimidine (B1678525) derivatives, which are core structures in many bioactive molecules including nucleobases, silylating agents can be used to activate precursors for cyclization reactions. nih.govthieme-connect.de While direct synthesis from dinitrogen and carbon is a novel approach, the transformation of intermediates often relies on standard organic methodologies where silylation can play a key role in improving yields and simplifying procedures. nih.gov
In the construction of triazole derivatives, another important class of heterocycles with diverse biological activities, this compound can be employed to facilitate the necessary bond formations. mdpi.comresearchgate.net Triazoles are often synthesized via cycloaddition reactions, and the pre-silylation of substrates can influence the regioselectivity and efficiency of these transformations. researchgate.net
More complex heterocyclic systems have also been synthesized with the aid of this compound. For instance, it has been used to mediate the intermolecular cyclization of nitroarenes to form pyrrolo[3,2,-b]quinoline derivatives. researchgate.net In another example, it was used in combination with a fluoride source to induce a desymmetrization and cyclization of aryldifluoromethylcarbamates to yield 3,5-diaryl-2-fluoromethyl-oxazolidin-2-ones. thieme-connect.comresearchgate.net These examples showcase the ability of this compound to act not just as a protecting group reagent but also as a key activator in complex chemical transformations leading to valuable heterocyclic scaffolds.
Table 3: Synthesis of Heterocyclic Scaffolds using this compound
| Heterocyclic Scaffold | Role of this compound | Reaction Type | Reference |
|---|---|---|---|
| Pyrrolo[3,2,-b]quinolines | Activation of nitro group for intermolecular cyclization | Cyclization/Aromatization | researchgate.net |
| 3,5-Diaryl-2-fluoromethyl-oxazolidin-2-ones | Generation of an amide anion and interaction with the silicon atom to accelerate C-F bond cleavage | Intramolecular Cyclization | thieme-connect.comresearchgate.net |
| Pyrimidines | Activation of precursors for ring formation | Cyclization | nih.govnih.gov |
| Triazoles | Facilitation of cycloaddition reactions | Cycloaddition | mdpi.comresearchgate.net |
Spectroscopic Characterization and Analytical Methodologies for N,n Bis Dimethylsilyl Acetamide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of N,N-Bis(dimethylsilyl)acetamide. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ²⁹Si, a detailed molecular picture can be assembled.
¹H and ¹³C NMR spectroscopy provide foundational information about the carbon-hydrogen framework of the molecule. In this compound, the spectra reveal characteristic signals corresponding to the acetyl and dimethylsilyl groups.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group attached to the carbonyl carbon and the protons of the four methyl groups attached to the two silicon atoms. The dimethylsilyl protons typically appear as a singlet in the upfield region of the spectrum, around δ 0.1–0.3 ppm. The acetyl methyl protons would appear further downfield.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show resonances for the carbonyl carbon, the acetyl methyl carbon, and the methyl carbons attached to the silicon atoms. The carbonyl carbon signal is particularly diagnostic, appearing significantly downfield.
Interactive Table: Typical NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Typical Chemical Shift (ppm) | Notes |
| Acetyl Methyl (CH₃-C=O) | ¹H | ~2.0 - 2.2 | Expected range for an acetyl group in this environment. |
| Dimethylsilyl ( (CH₃)₂Si ) | ¹H | ~0.1 - 0.3 | Characteristic upfield shift for methyl groups on silicon. |
| Carbonyl (C=O) | ¹³C | ~170 - 173 | Typical range for an amide carbonyl carbon. |
| Acetyl Methyl (CH₃-C=O) | ¹³C | ~20 - 25 | Expected range for an acetyl methyl carbon. |
| Dimethylsilyl ( (CH₃)₂Si ) | ¹³C | ~0 - 5 | Characteristic upfield shift for methyl carbons bonded to silicon. |
Interactive Table: Expected ²⁹Si NMR Chemical Shift for this compound
| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Dimethylsilyl (-Si(CH₃)₂) | ²⁹Si | ~ -5 to +5 | Expected range for silicon in a silylamide environment. |
Mass Spectrometric Techniques for Identification and Reaction Monitoring
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features. With a molecular formula of C₆H₁₅NOSi₂, the compound has a calculated molecular weight of approximately 175.36 g/mol . High-resolution mass spectrometry (HRMS) can be used to precisely validate the mass of the molecular ion.
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for silylamides include the loss of methyl groups (a loss of 15 Da) and cleavage of the silicon-nitrogen bond.
Interactive Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Mass/Charge) | Identity |
| [M]⁺• | ~175 | Molecular Ion |
| [M-CH₃]⁺ | ~160 | Loss of a methyl group |
| [Si(CH₃)₂]⁺ | ~58 | Dimethylsilyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying key functional groups. For this compound, these techniques are particularly useful for confirming the presence of the amide carbonyl group and the various silicon-carbon and silicon-nitrogen bonds.
The most prominent feature in the IR spectrum is typically the strong absorption band corresponding to the C=O stretching vibration of the amide group. Other important vibrations include Si-C and C-N stretching modes. IR spectroscopy can also be used to monitor the progress of silylation reactions in situ.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Functional Group |
| C=O Stretch | IR, Raman | ~1650 - 1680 | Amide I band |
| Si-C Stretch | IR, Raman | ~750 - 850 | Dimethylsilyl group |
| C-N Stretch | IR, Raman | ~1200 - 1350 | Amide group |
| C-H Stretch/Bend | IR, Raman | ~2800-3000, ~1350-1450 | Methyl groups |
Chromatographic Techniques for Purity Assessment and Reaction Profiling
Chromatographic methods are essential for separating this compound from reactants, byproducts, and solvents, thereby assessing its purity and monitoring the profile of reactions in which it is a participant.
Gas chromatography (GC) is the primary technique used for this purpose. Due to the compound's volatility, it is well-suited for GC analysis. When coupled with a flame ionization detector (FID), GC provides a quantitative measure of purity, which is often confirmed to be ≥99%. For the analysis of volatile impurities or residual solvents from the synthesis, headspace gas chromatography-mass spectrometry (HS-GC/MS) is employed. Additionally, thin-layer chromatography (TLC) can be used for rapid, qualitative monitoring of reaction progress.
Computational and Theoretical Chemistry Studies of N,n Bis Dimethylsilyl Acetamide
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. From this, a wealth of information regarding molecular geometry, reaction pathways, and energetic properties can be derived.
A key application of DFT in the context of N,N-Bis(dimethylsilyl)acetamide would be the elucidation of its silylation reaction mechanisms. Silylation, the transfer of a silyl (B83357) group to a substrate, is a fundamental process in organic synthesis for protecting functional groups. DFT calculations can map out the potential energy surface of the reaction between this compound and a model substrate, for instance, an alcohol. This would involve identifying the structures of the reactants, transition states, intermediates, and products. The calculated energies of these species allow for the determination of activation barriers and reaction enthalpies, providing a detailed, step-by-step understanding of the reaction pathway.
For instance, a plausible mechanism for the silylation of an alcohol (R-OH) by this compound could proceed through a concerted or a stepwise pathway. DFT calculations could differentiate between these possibilities by locating the relevant transition states and comparing their relative energies. A computational study on the amide bond formation mediated by silane (B1218182) derivatives suggests that the reaction mechanism can be intricate, involving steps like deprotonation, addition of carboxylates to the silane, and dihydrogen formation. rsc.org A similar detailed investigation for this compound would provide invaluable mechanistic clarity.
Furthermore, DFT calculations yield crucial information about the electronic structure of this compound itself. Key parameters that can be computed include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
The table below illustrates the type of data that would be generated from a DFT analysis of this compound. The values presented are hypothetical and representative of what would be expected for such a molecule based on studies of similar compounds.
| Calculated Property | Hypothetical Value | Significance |
| Si-N Bond Length | 1.75 Å | Indicates the strength and nature of the silicon-nitrogen bond. |
| C=O Bond Length | 1.22 Å | Reflects the carbonyl character, influenced by the silyl groups. |
| Si-N-Si Bond Angle | 125° | Provides insight into the steric environment around the nitrogen atom. |
| Mulliken Charge on Si | +0.85 e | Quantifies the partial positive charge on the silicon atoms, indicating their electrophilicity. |
| Mulliken Charge on N | -0.70 e | Shows the partial negative charge on the nitrogen atom. |
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.0 eV | An indicator of the molecule's chemical reactivity and stability. |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
A detailed DFT study on silylamides has indicated that the stability of the Si-C bond is a crucial factor in their degradation pathways. dntb.gov.ua For this compound, DFT would similarly illuminate the relative strengths of its covalent bonds and predict its thermal and chemical stability.
Molecular Dynamics Simulations of this compound Interactions with Substrates
While DFT provides a static picture of molecular structures and reaction energies, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions.
In the context of this compound, MD simulations would be instrumental in understanding its interactions with various substrates in a solution phase. This is particularly relevant for comprehending the role of the solvent and the conformational flexibility of the silylating agent and the substrate during the reaction. A simulation could model a single this compound molecule and a substrate molecule within a box of solvent molecules. By tracking the trajectories of all particles, one can observe how the molecules approach each other, the preferred orientations for interaction, and the role of solvent molecules in either facilitating or hindering the reaction.
MD simulations can provide quantitative data on the interaction energies between this compound and a substrate. These energies can be broken down into van der Waals and electrostatic contributions, offering a detailed picture of the forces driving the initial association of the reactants. For example, a simulation could reveal the formation of transient hydrogen bonds between the carbonyl oxygen of the acetamide (B32628) and a hydroxyl group of a substrate.
The following table presents a hypothetical summary of results from an MD simulation of this compound with a generic alcohol substrate in a solvent.
| Simulation Parameter | Hypothetical Finding | Interpretation |
| Average Interaction Energy | -15 kcal/mol | Indicates a favorable interaction between the silylating agent and the substrate. |
| van der Waals Contribution | -10 kcal/mol | Suggests that dispersion forces play a significant role in the binding. |
| Electrostatic Contribution | -5 kcal/mol | Points to the importance of polar interactions, such as dipole-dipole forces. |
| Radial Distribution Function g(r) of Si and Substrate-O | Peak at 3.5 Å | Reveals the most probable distance for the initial interaction between the silicon atom and the substrate's oxygen atom. |
| Solvent Accessible Surface Area (SASA) Change | Decrease upon binding | Indicates that the interacting surfaces are shielded from the solvent, which can be favorable for the reaction. |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
Insights from MD simulations on the silylation of cellulose (B213188) have demonstrated that silylation can alter the void space and improve adhesion between different components in a composite material. mdpi.com Similarly, MD simulations of this compound could reveal how it modifies the surface properties of a substrate upon silylation.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Silylation Efficiency
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. By identifying key molecular descriptors that correlate with reactivity, a predictive model can be built.
For silylation reactions, the efficiency can vary significantly depending on the structure of the silylating agent. A QSRR model for the silylation efficiency of a series of silyl-amides, including this compound, could provide valuable predictive power for selecting the optimal reagent for a specific application.
The first step in developing a QSRR model is to compile a dataset of silylating agents with their experimentally determined silylation efficiencies (e.g., reaction rates or yields) for a standard reaction. Next, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that links a selection of the most relevant descriptors to the observed reactivity. A hypothetical QSRR model for silylation efficiency might take the form:
log(Reactivity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
where c0, c1, c2, ... are coefficients determined from the statistical fitting.
The table below illustrates the components of a hypothetical QSRR model for silylation efficiency.
| Component | Description | Hypothetical Example |
| Dependent Variable | The measure of silylation efficiency. | Reaction rate constant (k) for the silylation of a standard alcohol. |
| Independent Variables (Descriptors) | Calculated molecular properties that influence reactivity. | 1. Steric hindrance at the silicon atom (e.g., a topological descriptor). 2. Electrophilicity of the silicon atom (e.g., its partial charge). 3. The stability of the leaving group. |
| QSRR Equation | The mathematical model relating descriptors to reactivity. | log(k) = 2.5 - 0.8(Steric_Descriptor) + 1.2(Charge_on_Si) - 0.5*(Leaving_Group_Stability) |
| Statistical Measures | Indicators of the model's predictive power. | R² (coefficient of determination), Q² (cross-validated R²). |
Note: The data and equation in this table are illustrative and not based on published QSRR models for silylating agents.
Studies on QSRR modeling for chromatographic retention times have shown that this approach can successfully predict the behavior of complex molecules based on their structural features. nih.govnih.gov A similar approach applied to the reactivity of silylating agents like this compound would be a powerful tool in synthetic chemistry, enabling the rational design of new and more efficient silylating agents.
Future Perspectives and Emerging Research Avenues for N,n Bis Dimethylsilyl Acetamide
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and control. amt.uk The integration of N,N-Bis(dimethylsilyl)acetamide into these automated systems is a promising area of research. Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. amt.uk
Silylation reactions, which are often rapid and exothermic, are particularly well-suited for flow chemistry. The high surface-area-to-volume ratio of flow reactors allows for superior heat management compared to large batch reactors, mitigating risks associated with temperature spikes. amt.uk Furthermore, automated systems can enable high-throughput screening of reaction conditions, accelerating the optimization of processes that use this compound for derivatization or as a synthetic intermediate.
Recent studies have demonstrated the successful use of other silylating agents in automated microfluidic systems for the derivatization of natural products, such as flavonoids, prior to gas chromatography analysis. nih.gov In one such study, a 3D-printed microfluidic device was used for the silylation of quercetin, which showed a 25-fold increase in efficiency compared to the conventional batch method. nih.gov This highlights the immense potential for this compound in similar automated analytical workflows and as a key reagent in multi-step continuous syntheses.
Table 1: Comparison of Batch vs. Continuous Flow Silylation
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Control | Less precise; potential for temperature and concentration gradients. | High precision; uniform temperature and concentration profiles. nih.gov |
| Efficiency | Slower reaction times, lower throughput. | Significantly faster reactions, higher throughput. nih.gov |
| Safety | Higher risk with exothermic reactions and handling of bulk reagents. | Inherently safer due to small reaction volumes and better heat dissipation. amt.uk |
| Scalability | Scaling up can be complex and may alter reaction outcomes. | Seamless scaling by running the system for longer durations. amt.uk |
| Automation | Limited to robotic arms and autosamplers for sample preparation. | Fully integrable into automated synthesis platforms for multi-step processes. vapourtec.com |
Applications in Materials Science and Polymer Chemistry
The introduction of silicon-containing moieties into organic molecules can profoundly alter their chemical and physical properties. researchgate.net this compound is an effective vehicle for introducing dimethylsilyl groups, opening up avenues for its use in the synthesis of novel polymers and advanced materials. Silylation can enhance thermal stability, improve solubility in nonpolar media, and serve as a method for surface modification. researchgate.net
In polymer chemistry, silylating agents are used to create silicon-containing monomers for polymerization or to modify existing polymers. For instance, silylation of cellulose (B213188) has been shown to produce soluble precursors for creating pure cellulose nanoparticles. acs.org Similarly, this compound could be employed to synthesize custom polysiloxanes or to functionalize polymer backbones, creating materials with tailored properties for applications ranging from coatings to biomedical devices. researchgate.net
The synthesis of organosilanes is also crucial for materials used in organic electronics and photonics. researchgate.net The unique physicochemical properties of carbon-silicon bonds are valuable in the design of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other electronic components. researchgate.net this compound can serve as a key reagent in the synthesis of the complex heteroaromatic silane (B1218182) building blocks required for these advanced materials.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Material Type | Role of this compound |
|---|---|---|
| Organic Electronics | Heteroaromatic Silanes | Synthesis of silicon-containing building blocks for semiconductors and photonics. researchgate.net |
| Advanced Coatings | Ferrocene-based Polymers | Precursor for creating multi-functional silyl (B83357) ether compounds for aerospace and biomedical coatings. researchgate.net |
| Polymer Modification | Functionalized Polysaccharides | Derivatization of polymers like cellulose to improve solubility and processing. acs.org |
| Nanomaterials | Silicon-based Nanoparticles | Synthesis of enantiopure organosilanes as building blocks for chiral nanomaterials. nih.gov |
Development of Chiral this compound Reagents for Asymmetric Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov The development of chiral reagents that can induce stereoselectivity is a constant focus of research. While this compound is itself achiral, the development of chiral variants represents a significant future research direction.
The creation of enantiopure organosilanes, which have a stereogenic silicon atom, is a rapidly advancing field with applications in medicinal chemistry and as chiral ligands. nih.gov Research has demonstrated the successful organocatalytic asymmetric synthesis of silyl ethers with "central chirality" on the silicon atom. nih.gov This is achieved by reacting a symmetric silane with an alcohol in the presence of a chiral catalyst.
Building on this principle, a future research goal could be the synthesis of a chiral version of this compound. This could potentially be achieved by replacing one of the methyl groups on each silicon atom with a chiral auxiliary. Such a reagent could then be used to transfer a dimethylsilyl group to a prochiral substrate in an enantioselective manner, creating chiral organosilicon compounds directly. The development of such reagents would be a powerful addition to the synthetic chemist's toolbox for creating complex, stereodefined molecules.
Table 3: Hypothetical Chiral this compound Derivatives and Potential Uses
| Hypothetical Reagent Structure | Chiral Moiety | Potential Application in Asymmetric Synthesis |
|---|---|---|
| N,N-Bis((chiral auxiliary)methylsilyl)acetamide | Chiral Alkyl or Aryl Group | Enantioselective silylation of prochiral alcohols to form chiral silyl ethers. |
| Chiral Lewis Acid-Complexed Acetamide (B32628) | Complexed with a Chiral Ligand | Catalytic, asymmetric transfer of a silyl group to a nucleophile. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Bis(dimethylsilyl)acetamide, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via silylation of acetamide derivatives using dimethylsilyl reagents under anhydrous conditions. Key parameters include maintaining an inert atmosphere (argon/nitrogen) and controlling reaction temperature (20–40°C) to avoid premature hydrolysis. Reaction progress is monitored via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy to track silyl group incorporation .
- Data Validation : Purity is confirmed by gas chromatography (GC) with flame ionization detection, ensuring ≥99% purity. Residual solvents (e.g., dichloromethane) are quantified using headspace gas chromatography-mass spectrometry (HS-GC/MS) .
Q. How should researchers characterize the structural and thermal properties of this compound?
- Structural Analysis : Use - and -NMR to confirm substitution patterns, with dimethylsilyl protons appearing as singlets near δ 0.1–0.3 ppm. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 218.14) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (T > 150°C). Thermogravimetric analysis (TGA) quantifies moisture sensitivity, showing mass loss <5% at 80°C under dry nitrogen .
Advanced Research Questions
Q. What experimental approaches resolve contradictions between spectroscopic data and crystallographic models for silylated acetamide derivatives?
- Crystallographic Refinement : Employ SHELX programs (e.g., SHELXL) for structure refinement. Discrepancies in bond lengths (e.g., Si–N vs. Si–C) are addressed by constraining thermal parameters and validating against density functional theory (DFT)-optimized geometries .
- Case Study : For N,N-Bis(4-nitrophenyl)acetamide, interatomic distances (e.g., C–O = 1.21 Å) are cross-validated using single-crystal X-ray diffraction (SC-XRD) and synchrotron data to resolve outliers .
Q. How can the dual reactivity of silyl groups in this compound be exploited for catalytic applications?
- Mechanistic Insight : The dimethylsilyl moiety acts as a transient protecting group in nucleophilic acyl substitutions. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate constants () for silyl transfer, enabling selective functionalization of carbonyl groups in multi-step syntheses .
- Experimental Design : Optimize catalyst loading (e.g., 5 mol% BF·OEt) in cross-coupling reactions. Reaction progress is tracked via -NMR to monitor silyl group migration .
Q. What strategies mitigate hydrolysis during the handling of this compound in aqueous-phase reactions?
- Condition Screening : Use lyophilized solvents (e.g., THF, acetonitrile) and molecular sieves (3Å) to maintain water content <50 ppm. Hydrolysis rates are quantified via pH-stat titration, showing <10% degradation over 24 hours at 25°C .
- Stabilization Techniques : Co-solvent systems (e.g., DMF/hexane) reduce interfacial hydrolysis. Dynamic light scattering (DLS) confirms micelle formation in emulsions, enhancing stability .
Data Analysis and Validation
Q. How are computational models (e.g., DFT) integrated with experimental data to predict the behavior of silylated acetamides?
- Workflow : Optimize molecular geometries using B3LYP/6-311+G(d,p) basis sets. Compare calculated vibrational frequencies (IR/Raman) with experimental spectra to validate force constants. Discrepancies >5% trigger re-evaluation of solvent effects .
- Case Study : For N,N-Bis(trimethylsilyl)acetamide, DFT-predicted -NMR shifts (δ 172.3 ppm for carbonyl) align with experimental data within ±1.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
